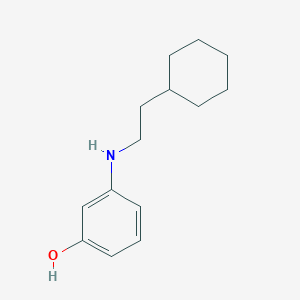

Phenol, 3-(cyclohexylethylamino)-

Description

Phenol, 3-(cyclohexylethylamino)- is a substituted phenol derivative characterized by a cyclohexylethylamino group (-NH-CH2-CH2-C6H11) attached to the phenolic ring at the meta position.

- Conjugate addition of organocuprates to cyclohexenones .

- Reductive amination of ketones with primary amines (e.g., phenethylamine derivatives) using NaBH(OAc)3 .

- Deprotection steps (e.g., boron tribromide-mediated cleavage of methoxy groups) .

The cyclohexylethylamino group introduces significant steric bulk and lipophilicity, which may influence its biological activity, particularly in receptor-binding studies noted in related compounds .

Properties

CAS No. |

100010-21-7 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

3-(2-cyclohexylethylamino)phenol |

InChI |

InChI=1S/C14H21NO/c16-14-8-4-7-13(11-14)15-10-9-12-5-2-1-3-6-12/h4,7-8,11-12,15-16H,1-3,5-6,9-10H2 |

InChI Key |

IFAFFSZDVLUFIH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCNC2=CC(=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Synthetic Complexity: Phenol, 3-(cyclohexylethylamino)- and its cyclohexyl-containing analogs require multi-step syntheses involving organometallic reagents and deprotection steps, whereas simpler analogs like 3-(diethylamino)phenol are synthesized via straightforward alkylation .

- This may influence conformational stability in receptor interactions .

Physicochemical and Crystallographic Properties

- 3-(Diethylamino)phenol: Forms four-membered O–H⋯O hydrogen-bonded rings in the crystal lattice . No π-π interactions due to the planar but sterically hindered diethylamino group .

- Cyclohexyl-Containing Analogs: Bulky substituents (e.g., cyclohexylethylamino) likely disrupt planarity, leading to altered packing modes. Hydrogen bonding may involve weaker interactions due to reduced accessibility of the hydroxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.